4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Overview
Description
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide is a complex organic compound with the molecular formula C28H24N2O3 It is known for its unique structure, which includes a benzamide core substituted with a 4-methylbenzoyl group and an oxyethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation to introduce the benzoyl group, followed by nucleophilic substitution to attach the oxyethyl linkage . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{2-[(4-methylbenzoyl)amino]ethyl}benzamide
- 4-methyl-N-{2-[(4-methylbenzoyl)amino]cyclohexyl}benzamide
- 2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide
Uniqueness
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide is unique due to its specific substitution pattern and the presence of an oxyethyl linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-3-7-15(8-4-13)17(21)19-11-12-23-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTZNVIDRYIYKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322152 | |
Record name | 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085808 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343373-21-7 | |
Record name | 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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